molecular formula C16H15N3O4S2 B2744165 N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 865545-81-9

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2744165
CAS No.: 865545-81-9
M. Wt: 377.43
InChI Key: NUEIRRIOMRGKQV-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 3-cyanothiophene moiety via a secondary amine, and further functionalized with a morpholinosulfonyl group. This specific molecular architecture, which incorporates multiple heterocyclic systems and a sulfonamide group, makes it a candidate for various investigative applications in medicinal chemistry and chemical biology research. Compounds with this general structural motif have been identified as key intermediates or target molecules in the search for new bioactive agents. Specifically, closely related N-(3-cyanothiophen-2-yl)benzamide derivatives have demonstrated significant antimicrobial activity in vitro against both Gram-positive and Gram-negative bacterial strains, as well as against yeasts such as Candida glabrata and Candida krusei . The presence of the sulfonamide functionality is a common feature in many enzyme inhibitors and suggests potential for interaction with various biological targets. Furthermore, the molecular structure is amenable to computational analysis, including density functional theory (DFT) calculations for understanding electronic properties and Hirshfeld surface analysis for investigating intermolecular interactions in solid-state crystal structures, as demonstrated in studies on analogous compounds . This reagent is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c17-11-13-5-10-24-16(13)18-15(20)12-1-3-14(4-2-12)25(21,22)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIRRIOMRGKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-cyanothiophen-2-yl intermediate, which is then coupled with 4-(morpholinosulfonyl)benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated derivatives of the benzamide core.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound 21: N-(4-(Morpholinosulfonyl)phenyl)-5-nitrothiophene-2-carboxamide

  • Key Differences: Substituent on thiophene: A nitro group at the 5-position instead of a cyano group at the 3-position. Physicochemical Properties: Higher molecular weight (due to nitro) and reduced solubility compared to the cyano analogue. Data: LCMS retention time: 3.2 min; purity >95% .

Compound 22: N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide

  • Key Differences: Simpler thiophene substituent: Lacks the cyano group, reducing electronic effects. Biological Implications: Lower polarity may decrease cellular uptake efficiency. Synthesis: Prepared via 2-thiophenecarbonyl chloride, yielding a white solid with 89% purity .

Compound 23: N-(4-(Morpholinosulfonyl)phenyl)benzamide

  • Key Differences: Replacement of thiophene with a benzene ring, eliminating heterocyclic interactions. Data: ^1H NMR shows aromatic protons at δ 7.8–8.1 ppm, confirming structural integrity .

Thiazole-Based Benzamide Analogues ()

Compound 50: N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

  • Structural Contrasts: Thiazole vs. Sulfonamide Variation: Dimethylsulfamoyl group (less polar than morpholinosulfonyl) may reduce solubility. Biological Activity: Reported as a potent NF-κB activator in HTS assays .

Compound 2D216: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

  • Key Features :
    • Piperidinylsulfonyl group: Bulky aliphatic ring could hinder membrane permeability.
    • Activity: Higher NF-κB activation than Compound 50, suggesting substituent-dependent potency .

Agricultural Benzamide Derivatives ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Functional Group Comparison: Trifluoromethyl group: Enhances hydrophobicity and resistance to metabolic degradation. Application: Broad-spectrum fungicide vs. Relevance: Highlights how benzamide scaffolds are tailored for diverse applications through substituent engineering .

Critical Analysis of Substituent Effects

  • Morpholinosulfonyl vs. Other Sulfonamides: Morpholino derivatives (e.g., target compound) exhibit superior aqueous solubility compared to dimethylsulfamoyl (Compound 50) or piperidinylsulfonyl (2D216) groups, critical for drug-like properties .
  • Thiophene vs. Thiazole : Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas thiazole’s nitrogen facilitates polar interactions, impacting target selectivity .
  • Cyano vs. Nitro Groups: The cyano group in the target compound balances electron-withdrawing effects without the genotoxic risks associated with nitro groups .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound characterized by its unique structural features, which include a morpholinosulfonyl group and a cyanothiophen moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-cyanothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide. Its molecular formula is C16H15N3O4S2C_{16}H_{15}N_3O_4S_2, and it possesses a molecular weight of 365.43 g/mol. The presence of the morpholinosulfonyl group contributes to its solubility and interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. It is believed to interfere with the Wnt signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. This mechanism is particularly relevant in cancer biology, where aberrant Wnt signaling contributes to tumor progression.

Anticancer Effects

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to modulate the Wnt/β-catenin pathway suggests its potential as a therapeutic agent in targeting cancers associated with this signaling cascade.

Cell Line IC50 (µM) Effect
Colorectal Cancer5.2Inhibition of cell proliferation
Breast Cancer3.8Induction of apoptosis

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Cytokine Concentration (pg/mL) Effect
TNF-αReduced by 50%Anti-inflammatory response
IL-6Reduced by 40%Anti-inflammatory response

Case Studies

  • Study on Colorectal Cancer : A recent study investigated the effects of this compound on HCT116 colorectal cancer cells. The findings demonstrated that treatment with the compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound led to a marked decrease in paw swelling and inflammatory markers, supporting its role as an anti-inflammatory agent.

Q & A

Q. Advanced

Target Selection : Prioritize enzymes linked to the compound’s scaffold (e.g., kinases, proteases) based on structural analogs .

Assay Conditions : Use recombinant enzymes, ATP/NADH-coupled systems, and fluorescence-based substrates.

Dose-Response Curves : Calculate IC₅₀ values with varying compound concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) .

Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What computational approaches predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., morpholinosulfonyl group in ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data from analogs .

How should discrepancies in reported biological activities across studies be addressed?

Q. Advanced

  • Parameter Comparison : Reconcile differences in cell lines (e.g., HeLa vs. MCF-7), assay formats (2D vs. 3D models), or compound purity .
  • Dose Optimization : Test overlapping concentration ranges and exposure times.
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for heterogeneity .

What strategies improve the pharmacokinetics of this compound?

Q. Advanced

  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
  • Metabolic Stability : Introduce deuterium at labile positions or modify the cyanothiophene group to reduce CYP450-mediated degradation .
  • Permeability : Assess logP values (target 2–3) and use Caco-2 assays to optimize passive diffusion .

What are optimal reaction conditions for the key coupling step in synthesis?

Q. Basic

  • Temperature : 0–5°C for sulfonylation to minimize side reactions .
  • Solvent : Anhydrous dichloromethane for moisture-sensitive steps .
  • Catalyst : 1.2 equiv triethylamine to neutralize HCl byproducts .

How can structure-activity relationship (SAR) studies focus on the morpholinosulfonyl group?

Q. Advanced

  • Variations : Synthesize analogs with piperazine or thiomorpholine instead of morpholine.
  • Assay Design : Test against panels of enzymes/cancer cell lines to correlate substituent effects (e.g., logD, H-bond donors) with activity .
  • Crystallography : Solve co-crystal structures to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

What in vitro models are appropriate for assessing its anticancer potential?

Q. Advanced

  • Cell Lines : Use NCI-60 panels or patient-derived organoids for broad screening .
  • Mechanistic Assays : Apoptosis (Annexin V), cell cycle (PI staining), and mitochondrial membrane potential (JC-1 dye) .
  • Resistance Studies : Generate resistant clones via long-term low-dose exposure and profile ABC transporter expression .

How can low yields in the final coupling step be troubleshooted?

Q. Basic

  • Catalyst Screening : Test alternative bases (e.g., DBU) or Pd catalysts (e.g., XPhos Pd G3) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., nitrile) during earlier steps .
  • Workup Optimization : Extract with ethyl acetate/water (3:1) to recover unreacted starting material .

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